N-(2-Mercapto-1-oxopropyl)-L-valine
CAS No.: 1313496-16-0
Cat. No.: VC21124518
Molecular Formula: C8H15NO3S
Molecular Weight: 205.28 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1313496-16-0 |
|---|---|
| Molecular Formula | C8H15NO3S |
| Molecular Weight | 205.28 g/mol |
| IUPAC Name | (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid |
| Standard InChI | InChI=1S/C8H15NO3S/c1-4(2)6(8(11)12)9-7(10)5(3)13/h4-6,13H,1-3H3,(H,9,10)(H,11,12)/t5?,6-/m0/s1 |
| Standard InChI Key | LPQVCURJKWLHLV-GDVGLLTNSA-N |
| Isomeric SMILES | CC(C)[C@@H](C(=O)O)NC(=O)C(C)S |
| SMILES | CC(C)C(C(=O)O)NC(=O)C(C)S |
| Canonical SMILES | CC(C)C(C(=O)O)NC(=O)C(C)S |
Introduction
Chemical Structure and Properties
N-(2-Mercapto-1-oxopropyl)-L-valine is structurally characterized as a derivative of the amino acid L-valine with a 2-mercapto-1-oxopropyl group attached to the amino nitrogen. The compound contains a thiol group (mercapto) that gives it distinctive chemical reactivity and potential biological properties.
Basic Chemical Information
The fundamental chemical identity of N-(2-Mercapto-1-oxopropyl)-L-valine is defined by the following properties:
| Property | Value |
|---|---|
| Molecular Formula | C8H15NO3S |
| Molecular Weight | 205.28 g/mol |
| CAS Number | 1313496-16-0 |
| IUPAC Name | (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid |
| InChIKey | LPQVCURJKWLHLV-GDVGLLTNSA-N |
| PubChem CID | 22799798 |
The compound features a chiral center at the alpha carbon of the valine residue, with the specific configuration being (2S) as indicated in its systematic IUPAC name .
Physical and Chemical Properties
N-(2-Mercapto-1-oxopropyl)-L-valine exhibits several important physicochemical properties that influence its behavior in chemical reactions and biological systems:
| Property | Value |
|---|---|
| XLogP3 | 0.6 |
| Hydrogen Bond Donor Count | 3 |
| Hydrogen Bond Acceptor Count | 4 |
| Rotatable Bond Count | 4 |
| Exact Mass | 205.07726451 Da |
These properties suggest moderate lipophilicity (XLogP3 value of 0.6) and good potential for hydrogen bonding, which may influence its solubility and interactions with biological macromolecules . The presence of three hydrogen bond donors and four hydrogen bond acceptors indicates the compound's potential for forming multiple hydrogen bonds, contributing to its possible interactions in biological systems.
Nomenclature and Identification
Systematic Naming
The systematic IUPAC name for this compound is (2S)-3-methyl-2-(2-sulfanylpropanoylamino)butanoic acid . This name describes the structural components: a butanoic acid (valine backbone) with 3-methyl substitution, and a 2-sulfanylpropanoylamino group attached at position 2.
Common Synonyms
N-(2-Mercapto-1-oxopropyl)-L-valine is known by several synonyms in chemical databases and literature:
The variety of names reflects its different contexts of use, with "Metazachlor Impurity 6" suggesting its relevance as a related compound or degradation product of the herbicide metazachlor, while "Val-tiopronin" indicates its relationship to the drug tiopronin, with valine substituting for glycine.
Chemical Identifiers
For precise chemical identification in databases and literature, N-(2-Mercapto-1-oxopropyl)-L-valine is associated with several unique identifiers:
| Identifier Type | Value |
|---|---|
| CAS Number | 1313496-16-0 |
| InChI | InChI=1S/C8H15NO3S/c1-4(2)6(8(11)12)9-7(10)5(3)13/h4-6,13H,1-3H3,(H,9,10)(H,11,12)/t5?,6-/m0/s1 |
| SMILES | CC(C)C@@HNC(=O)C(C)S |
| ChEMBL ID | CHEMBL2158194 |
| Manufacturer | Product Number | Packaging | Price (USD) | Updated |
|---|---|---|---|---|
| TRC | M225420 | 50mg | $140 | 2021-12-16 |
| TRC | M225420 | 500mg | $1,100 | 2021-12-16 |
| American Custom Chemicals Corporation | AAA0011366 | 5mg | $500.21 | 2021-12-16 |
| American Custom Chemicals Corporation | AAA0011366 | 50mg | $561 | 2021-12-16 |
Additionally, several global suppliers, including J & K SCIENTIFIC LTD., Chemsky (Shanghai) International Co., Ltd., and Energy Chemical, offer this compound with varying pricing structures .
Chemical Structure and Reactivity
Structural Features
N-(2-Mercapto-1-oxopropyl)-L-valine contains several key functional groups that define its chemical behavior:
-
Carboxylic acid group (-COOH) from the valine portion
-
Amide linkage (-NHCO-) connecting the valine and the mercaptopropanoyl moiety
-
Thiol group (-SH) which imparts distinctive reactivity
-
Isopropyl side chain from the valine portion
The presence of these functional groups creates a molecule with multiple reactive sites, capable of engaging in various chemical interactions including hydrogen bonding, nucleophilic reactions (via the thiol group), and potentially metal coordination.
Relationship to Other Compounds
Structural Analogs
N-(2-Mercapto-1-oxopropyl)-L-valine is structurally related to several other compounds, most notably:
-
N-(2-Mercapto-1-oxopropyl)-L-alanine (CAS: 26843-61-8): A similar compound where alanine replaces valine, having the molecular formula C6H11NO3S and a molecular weight of 177.22 g/mol .
-
Tiopronin (N-2-mercaptopropionylglycine): A medication used for the treatment of cystinuria and rheumatoid arthritis, where glycine is the amino acid component instead of valine.
The substitution of different amino acids in this structural framework results in a family of related compounds with potentially diverse biological and chemical properties.
Relationship to Metazachlor
The designation of N-(2-Mercapto-1-oxopropyl)-L-valine as "Metazachlor Impurity 6" suggests its relevance in the context of the herbicide metazachlor . This indicates that the compound may be:
-
A synthetic intermediate in metazachlor production
-
A degradation product of metazachlor
-
A structural analog used for analytical reference in metazachlor quality control
This relationship highlights the compound's potential significance in agricultural chemistry and environmental analysis, particularly in the context of herbicide monitoring and quality control.
As a reference standard, N-(2-Mercapto-1-oxopropyl)-L-valine serves important functions in analytical chemistry:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume